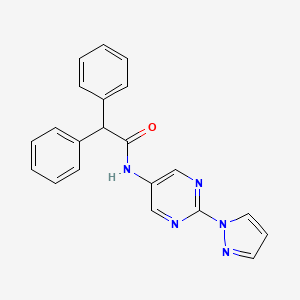

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

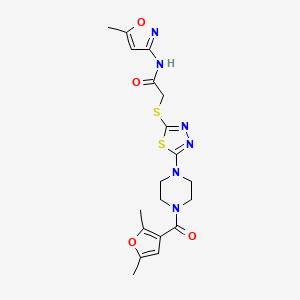

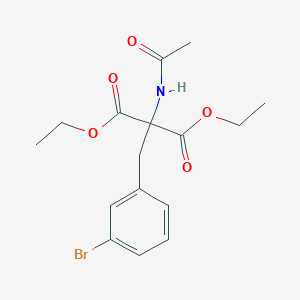

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide” is a chemical compound that appears to contain a pyrazole ring and a pyrimidine ring, both of which are common structures in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrazole with a pyrimidine derivative, although the exact method would depend on the specific substituents present .Molecular Structure Analysis

The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact structure would depend on the positions of these rings and the presence of any additional functional groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrimidine rings. These rings can participate in a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, compounds containing pyrazole and pyrimidine rings tend to be stable and may have varying degrees of solubility in water and organic solvents .科学的研究の応用

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, closely related to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide, have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb). Novel analogues within this compound class demonstrated potent in vitro growth inhibition of M.tb, showcasing their potential as inhibitors for this pathogen. The research emphasized the importance of specific substituents to enhance the compound's activity, underlining the critical role of chemical modifications for targeted anti-mycobacterial therapeutics (Sutherland et al., 2022).

Antitumor Activity

The pyrazolo[3,4-d]pyrimidine analogues, sharing a core structure with this compound, have been explored for their antitumor properties. These compounds have shown varying degrees of in vitro cell growth inhibitory activity, indicating their potential as antitumor agents. This research underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in developing new therapeutics targeting cancer (Taylor & Patel, 1992).

Antimicrobial and Antifungal Activity

The synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has demonstrated significant antimicrobial and antifungal activities. These compounds, derived from a similar core structure as this compound, highlight the potential of this chemical framework in the development of new antimicrobial and antifungal agents (Rahmouni et al., 2014).

Antiviral Activity

Research on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, related to the core structure of this compound, has shown promising in vitro antiviral activity against herpes simplex virus type-1. This study provides a foundation for the development of new antiviral therapeutics based on pyrazolo[3,4-d]pyrimidine derivatives, highlighting the compound's potential in antiviral drug development (Tantawy et al., 2012).

作用機序

特性

IUPAC Name |

2,2-diphenyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c27-20(25-18-14-22-21(23-15-18)26-13-7-12-24-26)19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,19H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIDPWOOHSWMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester](/img/structure/B2554620.png)

![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)

![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride](/img/structure/B2554635.png)